molecular formula C40H37N3O10S B12398518 Fmoc-gGlu-Cys(Fmoc)(Fmoc)-Gly-OH

Fmoc-gGlu-Cys(Fmoc)(Fmoc)-Gly-OH

Cat. No.: B12398518
M. Wt: 751.8 g/mol
InChI Key: RMCMELVMNFUWTF-HEVIKAOCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-gGlu-Cys(Fmoc)(Fmoc)-Gly-OH is a synthetic peptide derivative commonly used in peptide synthesis. This compound is characterized by the presence of fluorenylmethyloxycarbonyl (Fmoc) protecting groups, which are widely used in solid-phase peptide synthesis (SPPS) to protect amino groups during the assembly of peptides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-gGlu-Cys(Fmoc)(Fmoc)-Gly-OH typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid support, followed by the sequential addition of protected amino acids. Each amino acid is added in a protected form, and the Fmoc group is removed using a base such as piperidine to reveal the free amino group for the next coupling step. The final product is cleaved from the solid support and purified .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .

Chemical Reactions Analysis

Types of Reactions

Fmoc-gGlu-Cys(Fmoc)(Fmoc)-Gly-OH can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Fmoc-gGlu-Cys(Fmoc)(Fmoc)-Gly-OH has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Fmoc-gGlu-Cys(Fmoc)(Fmoc)-Gly-OH is primarily related to its role in peptide synthesis. The Fmoc protecting groups prevent unwanted side reactions during the assembly of the peptide chain. The cysteine residue can form disulfide bonds, which are crucial for the structural stability of peptides and proteins. The glutamic acid and glycine residues contribute to the overall structure and function of the synthesized peptide.

Comparison with Similar Compounds

Properties

Molecular Formula

C40H37N3O10S

Molecular Weight

751.8 g/mol

IUPAC Name

(2S)-5-[[(2R)-1-(carboxymethylamino)-3-(9H-fluoren-9-ylmethoxycarbonylsulfanyl)-1-oxopropan-2-yl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid

InChI

InChI=1S/C40H37N3O10S/c44-35(18-17-33(38(48)49)43-39(50)52-20-31-27-13-5-1-9-23(27)24-10-2-6-14-28(24)31)42-34(37(47)41-19-36(45)46)22-54-40(51)53-21-32-29-15-7-3-11-25(29)26-12-4-8-16-30(26)32/h1-16,31-34H,17-22H2,(H,41,47)(H,42,44)(H,43,50)(H,45,46)(H,48,49)/t33-,34-/m0/s1

InChI Key

RMCMELVMNFUWTF-HEVIKAOCSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC(=O)N[C@@H](CSC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)NCC(=O)O)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)NC(CSC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)NCC(=O)O)C(=O)O

Origin of Product

United States

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